Dimabefylline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-18(2)12-7-5-11(6-8-12)9-21-10-17-14-13(21)15(22)20(4)16(23)19(14)3/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCZRCBQVXTIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168837 | |
| Record name | Dimabefylline [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-48-6 | |
| Record name | Dimabefylline [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimabefylline [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMABEFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6V4Z7SX7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide on Dimabefylline: Elucidating the Core Mechanism of Action
A comprehensive review of available scientific literature reveals a significant scarcity of detailed information regarding the specific mechanism of action, experimental data, and established signaling pathways for the compound dimabefylline.
This compound is identified as an N-methylated xanthine derivative. The xanthine chemical scaffold is notably present in well-characterized compounds such as caffeine and theophylline, which are known to exert their pharmacological effects primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. By extension, it is plausible that this compound may share one or both of these mechanisms. However, without specific in vitro or in vivo studies on this compound, any description of its mechanism remains speculative.
Postulated Mechanisms of Action Based on Chemical Class
Given that this compound is a xanthine derivative, we can outline the potential, yet unconfirmed, mechanisms of action.
Phosphodiesterase (PDE) Inhibition
Xanthine derivatives are classical non-selective inhibitors of phosphodiesterases. These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
-
Signaling Pathway: Inhibition of PDEs would lead to an accumulation of cAMP and/or cGMP. This increase can activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases go on to phosphorylate various downstream targets, leading to a wide range of cellular responses, including smooth muscle relaxation, reduced inflammation, and altered gene expression.
A diagram illustrating this hypothetical pathway is provided below.
Adenosine Receptor Antagonism
Another hallmark of xanthine derivatives is their ability to act as competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3). Adenosine is an endogenous nucleoside that modulates a variety of physiological processes, including neurotransmission, cardiac function, and inflammation.
-
Signaling Pathway: By blocking adenosine from binding to its receptors, this compound could prevent the downstream signaling cascades initiated by adenosine. For example, antagonism of A1 receptors could lead to increased neuronal firing, while blocking A2A receptors can have anti-inflammatory and neuroprotective effects.
The following diagram illustrates the potential antagonism at an adenosine receptor.
Data Presentation and Experimental Protocols
Due to the lack of published experimental studies on this compound, it is not possible to provide tables of quantitative data (e.g., IC50 values for PDE inhibition or Ki values for adenosine receptor binding). Similarly, detailed methodologies for key experiments cited cannot be presented as no such citations are available.
Conclusion for Researchers and Drug Development Professionals
The classification of this compound as a xanthine derivative provides a strong rationale for investigating its potential as a phosphodiesterase inhibitor and/or an adenosine receptor antagonist. However, the absence of empirical data in the public domain underscores a significant knowledge gap.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The initial steps to characterize the mechanism of action of this compound would involve a series of well-established in vitro assays:
-
Phosphodiesterase Inhibition Panel: Screening this compound against a panel of recombinant human PDE isoenzymes to determine its inhibitory potency (IC50) and selectivity profile.
-
Adenosine Receptor Binding Assays: Conducting radioligand binding assays with membranes from cells expressing each of the human adenosine receptor subtypes to determine the binding affinity (Ki) of this compound.
-
Functional Assays: Performing cell-based functional assays to determine whether this compound acts as an antagonist or inverse agonist at adenosine receptors. This would typically involve measuring changes in intracellular cAMP levels in response to an adenosine receptor agonist in the presence and absence of this compound.
The logical workflow for such an initial investigation is outlined below.
An In-Depth Technical Guide to Dimabefylline: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimabefylline is a synthetic derivative of xanthine, a class of compounds known for their diverse pharmacological effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It details its mechanism of action as a dual inhibitor of phosphodiesterases (PDEs) and an antagonist of adenosine receptors, and outlines its potential therapeutic applications. This document also includes detailed experimental protocols for its synthesis, purification, and analysis, and visualizes its key signaling pathways using Graphviz diagrams, offering a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Identification
This compound, systematically named 7-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethyl-purine-2,6-dione, is a member of the N-methylated xanthine family. Its core structure is a purine-2,6-dione, with methyl substitutions at positions 1 and 3, and a 4-(dimethylaminomethyl)benzyl group at position 7.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 7-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethyl-purine-2,6-dione |
| CAS Number | 1703-48-6 |
| Chemical Formula | C₁₆H₁₉N₅O₂ |
| SMILES String | CN(C)c1ccc(CN2C=NC3=C2C(=O)N(C)C(=O)N3C)cc1 |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 313.36 g/mol | Calculated |
| Monoisotopic Mass | 313.1539 Da | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Note: The absence of publicly available experimental data for some properties highlights an area for future research.
Pharmacological Properties
This compound is classified as a xanthine derivative, a class of compounds that includes well-known substances like caffeine and theophylline. The pharmacological effects of xanthines are primarily attributed to two main mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.
Mechanism of Action
-
Phosphodiesterase (PDE) Inhibition: this compound is expected to act as a non-selective inhibitor of phosphodiesterases. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous cellular processes. By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP, leading to a variety of downstream effects, including smooth muscle relaxation, bronchodilation, and anti-inflammatory responses. The specific selectivity profile of this compound for different PDE isoenzymes is an important area for further investigation.
-
Adenosine Receptor Antagonism: this compound likely acts as an antagonist at adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine is an endogenous nucleoside that modulates a wide range of physiological functions, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, this compound can counteract the effects of adenosine, leading to increased wakefulness, central nervous system stimulation, and bronchodilation. The affinity of this compound for the different adenosine receptor subtypes will determine its specific pharmacological profile.
Therapeutic Uses
Given its mechanism of action, this compound has potential therapeutic applications in conditions where PDE inhibition and adenosine receptor antagonism are beneficial. These may include:
-
Respiratory Diseases: Like other xanthines, it could be explored for the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory and anti-inflammatory properties.
-
Neurological Disorders: Its potential as a central nervous system stimulant could be investigated for conditions characterized by fatigue or drowsiness.
-
Other Potential Applications: Further research may uncover other therapeutic uses based on its modulation of cAMP and adenosine signaling pathways.
Side Effects
The side effect profile of this compound is anticipated to be similar to that of other xanthine derivatives. Potential side effects may include:
-
Central Nervous System: Insomnia, nervousness, headache, and dizziness.
-
Cardiovascular System: Tachycardia and palpitations.
-
Gastrointestinal System: Nausea and vomiting.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the N-alkylation of theophylline (1,3-dimethylxanthine) with 4-(dimethylaminomethyl)benzyl chloride.
Reaction Scheme:
Caption: this compound antagonizes A1 adenosine receptors.
Conclusion
This compound is a promising xanthine derivative with a dual mechanism of action that suggests its potential for a range of therapeutic applications. This technical guide has provided a comprehensive overview of its chemical structure, properties, and pharmacological profile. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and drug development professionals interested in further exploring the potential of this compound. Future research should focus on obtaining experimental data for its physicochemical properties, elucidating its specific selectivity for PDE isoenzymes and adenosine receptor subtypes, and conducting preclinical studies to validate its therapeutic efficacy and safety.
References
Dimabefylline: An In-Depth Technical Guide on a Novel Xanthine Derivative
Disclaimer: Information regarding the specific discovery, history, and detailed experimental data for Dimabefylline is not extensively available in the public domain. This guide provides a comprehensive overview based on its classification as an N-methylated xanthine derivative and includes generalized information and representative protocols and diagrams typical for this class of compounds.
Introduction to this compound
This compound is classified as an experimental N-methylated xanthine derivative. Its chemical identity is established with the Chemical Abstracts Service (CAS) number 1703-48-6 , a molecular formula of C₁₆H₁₉N₅O₂ , and the IUPAC name 7-[(4-dimethylaminophenyl)methyl]-1,3-dimethyl-purine-2,6-dione . The "-fylline" suffix in its name is a standard nomenclature for xanthine derivatives. While specific details of its discovery and development history remain elusive, its structural class suggests potential pharmacological activities as a phosphodiesterase (PDE) inhibitor and/or an adenosine receptor antagonist, common mechanisms of action for xanthine derivatives.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₉N₅O₂ |
| IUPAC Name | 7-[(4-dimethylaminophenyl)methyl]-1,3-dimethyl-purine-2,6-dione |
| CAS Number | 1703-48-6 |
| Monoisotopic Mass | 313.1539 g/mol |
| SMILES | CN(C)c1ccc(cc1)Cn1c2nc(C)nc(C)c2c(=O)n(C)c1=O |
Hypothetical Discovery and Historical Context
While the specific origins of this compound are not documented in readily accessible literature, the history of xanthine derivatives provides a likely context for its synthesis and investigation. The study of xanthines, such as caffeine and theophylline, dates back to the 19th century. The recognition of their stimulant and bronchodilator properties led to extensive research into synthetic derivatives with improved potency, selectivity, and pharmacokinetic profiles.
The development of phosphodiesterase inhibitors and adenosine receptor antagonists as therapeutic agents has been a significant area of pharmaceutical research. It is plausible that this compound was synthesized as part of a broader investigation into novel N-methylated xanthines with potential applications in respiratory diseases, inflammatory conditions, or neurological disorders, which are common targets for this class of compounds.
Potential Pharmacological Profile
Based on its structural similarity to other xanthine derivatives, this compound is likely to exhibit one or both of the following mechanisms of action:
-
Phosphodiesterase (PDE) Inhibition: Xanthines are known to non-selectively inhibit PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in various physiological effects, including smooth muscle relaxation (bronchodilation), reduced inflammation, and cardiac stimulation.
-
Adenosine Receptor Antagonism: Xanthines can also act as antagonists at adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine is a ubiquitous signaling molecule involved in regulating a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. Antagonism of these receptors can lead to increased wakefulness, bronchodilation, and modulation of inflammatory responses.
Experimental Protocols (Representative for Xanthine Derivatives)
The following are generalized experimental protocols that would typically be used to characterize a novel xanthine derivative like this compound.
Synthesis of N-methylated Xanthine Derivatives
Objective: To synthesize a 7-substituted-1,3-dimethylxanthine derivative.
Materials:
-
Theophylline (1,3-dimethylxanthine)
-
Substituted benzyl halide (e.g., 4-(dimethylamino)benzyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of theophylline in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzyl halide to the reaction mixture.
-
Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a hexane-ethyl acetate gradient to yield the desired N-methylated xanthine derivative.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against various PDE isoenzymes.
Materials:
-
Recombinant human PDE isoenzymes (PDE1-PDE11)
-
cAMP or cGMP as substrate
-
Snake venom nucleotidase
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
Test compound (this compound)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the PDE enzyme, the test compound, and the substrate (cAMP or cGMP).
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and add snake venom nucleotidase to convert the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate.
-
Add the inorganic phosphate detection reagent.
-
Measure the absorbance at a specific wavelength to quantify the amount of inorganic phosphate produced.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each PDE isoenzyme.
Adenosine Receptor Binding Assay
Objective: To assess the binding affinity of this compound for different adenosine receptor subtypes.
Materials:
-
Cell membranes expressing human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃)
-
Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A)
-
Test compound (this compound)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, incubate the cell membranes, the radioligand, and the test compound.
-
After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the displacement of the radioligand by the test compound and determine the Ki (inhibition constant) for each receptor subtype.
Potential Signaling Pathways
The potential signaling pathways affected by this compound, based on its classification as a xanthine derivative, are illustrated below.
Quantitative Data (Representative for Xanthine Derivatives)
The following table presents hypothetical quantitative data that would be relevant for a compound like this compound. Note: This data is for illustrative purposes only and is not actual data for this compound.
Table 2: Hypothetical Pharmacological and Pharmacokinetic Data
| Parameter | Value |
| PDE4 Inhibition (IC₅₀) | 5 µM |
| PDE5 Inhibition (IC₅₀) | 15 µM |
| Adenosine A₂A Receptor Binding (Ki) | 2 µM |
| Oral Bioavailability (in rats) | 45% |
| Plasma Half-life (in rats) | 3.5 hours |
| Protein Binding | 60% |
Conclusion
This compound is an experimental N-methylated xanthine derivative with a defined chemical structure. While specific details regarding its discovery, history, and pharmacological profile are not publicly available, its classification allows for informed speculation about its potential mechanisms of action, which likely involve phosphodiesterase inhibition and/or adenosine receptor antagonism. The experimental protocols and signaling pathway diagrams provided in this guide are representative of the research and development process for this class of compounds. Further research and publication would be necessary to fully elucidate the specific properties and therapeutic potential of this compound.
In-Depth Technical Guide: Biological Activity Screening of Dimabefylline
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive framework for the biological activity screening of Dimabefylline. As a xanthine derivative, its primary expected mechanisms of action are phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. Due to the limited availability of specific public data on this compound, this guide presents generalized yet detailed protocols and data presentation formats applicable to compounds of this class. The data tables are illustrative templates and do not contain actual experimental results for this compound.
Data Presentation: Summarizing Biological Activity
Effective data presentation is crucial for the comparative analysis of a compound's potency and selectivity. The following tables provide a structured format for summarizing quantitative data from in-vitro screening assays.
Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound
This table is designed to summarize the inhibitory activity of this compound against a panel of PDE isoforms. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.
| PDE Isoform | IC50 (µM) | Assay Method |
| PDE1 | [e.g., 15.2 ± 1.8] | [e.g., Fluorescence-based] |
| PDE2 | [e.g., > 100] | [e.g., Fluorescence-based] |
| PDE3 | [e.g., 25.7 ± 3.1] | [e.g., Fluorescence-based] |
| PDE4 | [e.g., 8.9 ± 0.9] | [e.g., Fluorescence-based] |
| PDE5 | [e.g., 5.4 ± 0.6] | [e.g., Fluorescence-based] |
| ... additional isoforms |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Adenosine Receptor Binding Affinity of this compound
This table outlines the binding affinity of this compound to the different adenosine receptor subtypes. The inhibition constant (Ki) is used to denote the binding affinity.
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line Used |
| A1 | [e.g., 85 ± 7.5] | [e.g., [3H]DPCPX] | [e.g., CHO-hA1AR] |
| A2A | [e.g., 45 ± 4.2] | [e.g., [3H]ZM241385] | [e.g., HEK-hA2AAR] |
| A2B | [e.g., > 1000] | [e.g., [3H]DPCPX] | [e.g., HEK-hA2BAR] |
| A3 | [e.g., > 1000] | [e.g., [125I]AB-MECA] | [e.g., CHO-hA3AR] |
Ki (Inhibition constant): A measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a stronger binding affinity.
Experimental Protocols: Methodologies for Key Experiments
The following sections detail the experimental protocols for assessing the primary biological activities of a xanthine derivative like this compound.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the activity of various PDE isoforms.
Principle: This is a fluorescence-based assay that measures the amount of inorganic phosphate (Pi) produced from the hydrolysis of cyclic nucleotides (cAMP or cGMP) by PDEs. The amount of Pi is proportional to the enzyme activity.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
-
Substrates: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)
-
Calf intestinal alkaline phosphatase (CIAP)
-
Malachite Green reagent
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. A series of dilutions are then made in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Reaction:
-
To each well of a 96-well plate, add 25 µL of the this compound dilution.
-
Add 25 µL of the respective PDE enzyme solution.
-
Initiate the reaction by adding 25 µL of the appropriate substrate (cAMP or cGMP).
-
-
Incubation: The plate is incubated at 37°C for 30 minutes.
-
Phosphate Conversion: 25 µL of CIAP is added to each well, and the plate is incubated for an additional 15 minutes at 37°C to convert the resulting AMP or GMP into adenosine/guanosine and inorganic phosphate (Pi).
-
Detection: The reaction is stopped by adding 50 µL of Malachite Green reagent. After a 15-minute incubation at room temperature for color development, the absorbance is measured at 630 nm.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity of this compound for different adenosine receptor subtypes.
Principle: This competitive binding assay measures the ability of this compound to displace a specific radiolabeled ligand from the adenosine receptors expressed in cell membranes.
Materials:
-
Cell membranes from stable cell lines expressing human adenosine receptors (e.g., CHO-hA1AR, HEK-hA2AAR).
-
Radioligands: [³H]DPCPX (for A1 and A2B), [³H]ZM241385 (for A2A), [¹²⁵I]AB-MECA (for A3).
-
Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine 50 µL of cell membrane suspension, 50 µL of the specific radioligand, and 50 µL of the this compound dilution (final concentrations ranging from 0.1 nM to 10 µM).
-
For total binding, 50 µL of assay buffer is used instead of the test compound.
-
For non-specific binding, 50 µL of 10 µM NECA is added.
-
-
Incubation: The plate is incubated for 90 minutes at 25°C to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed three times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters are dried, and scintillation fluid is added. The radioactivity is then quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined from the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs.
Signaling Pathways
Caption: Phosphodiesterase (PDE) Inhibition Pathway.
Caption: Adenosine Receptor Antagonism Pathway.
Experimental Workflow
Caption: Experimental Workflow for this compound Screening.
Dimabefylline: An Investigational N-Methylated Xanthine Derivative
An In-Depth Technical Guide on the Investigational New Drug Dimabefylline
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a small molecule compound identified as an investigational new drug.[1] Based on its nomenclature, it is classified as a N-methylated xanthine derivative.[1] Currently, there is a significant lack of publicly available scientific literature, preclinical data, and clinical trial information regarding this compound. This guide summarizes the limited available information and highlights the areas where data is needed to understand its potential as a therapeutic agent.
Introduction
This compound is a novel chemical entity with the potential for therapeutic application. As an investigational drug, it is in the early stages of development, and comprehensive data on its pharmacology, mechanism of action, and safety profile are not yet publicly accessible.[1] The "-fylline" suffix in its name categorizes it within the xanthine class of compounds, which includes well-known molecules like caffeine and theophylline that exhibit a range of pharmacological effects.
Chemical and Physical Properties
The primary source of information on this compound is its entry in the DrugBank database.[1] The available data on its chemical and physical properties are summarized below.
| Property | Value | Source |
| DrugBank Accession Number | DB20897 | [1] |
| Modality | Small Molecule | [1] |
| Group | Experimental | [1] |
| Chemical Formula | C₁₆H₁₉N₅O₂ | [1] |
| Average Molecular Weight | 313.361 g/mol | [1] |
| Monoisotopic Molecular Weight | 313.153874872 Da | [1] |
| CAS Number | 1703-48-6 | [1] |
| InChI Key | VUCZRCBQVXTIIV-UHFFFAOYSA-N | [1] |
| SMILES | CN(C)C1=CC=C(CN2C=NC3=C2C(=O)N(C)C(=O)N3C)C=C1 | [1] |
Pharmacological Profile (Information Not Available)
A comprehensive search of scientific databases and clinical trial registries did not yield any information on the pharmacological profile of this compound. Key missing data points include:
-
Mechanism of Action: The specific molecular targets and signaling pathways modulated by this compound are unknown.
-
Pharmacodynamics: There is no available data on the dose-response relationship, efficacy in preclinical models, or potential therapeutic effects.
-
Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not publicly available.
Preclinical and Clinical Development (Information Not Available)
There are no published preclinical studies or registered clinical trials for this compound. Therefore, no data is available on its safety, tolerability, or efficacy in animal models or humans.
Experimental Protocols (Information Not Available)
Due to the absence of published research, there are no experimental protocols associated with this compound to report. Detailed methodologies for key experiments would typically include:
-
In vitro binding assays
-
Cell-based functional assays
-
In vivo animal models of disease
-
Pharmacokinetic studies
-
Toxicology assessments
Signaling Pathways and Experimental Workflows (Information Not Available)
The creation of diagrams for signaling pathways or experimental workflows is not possible without information on the mechanism of action and the experimental procedures used to study this compound.
Conclusion and Future Directions
This compound is an investigational new drug about which very little is publicly known beyond its basic chemical identity.[1] For researchers, scientists, and drug development professionals, this compound represents a currently uncharacterized molecule. Future research and publications will be essential to elucidate its pharmacological properties, mechanism of action, and potential therapeutic utility. Key areas for future investigation would include initial in vitro screening to identify its molecular targets, followed by cell-based assays to understand its functional effects. Should these initial studies show promise, further preclinical development, including pharmacokinetic and toxicological studies, would be warranted before any consideration of clinical trials. Without such data, a comprehensive technical guide on the core aspects of this investigational drug cannot be fully realized.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Dimabefylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimabefylline, also known as 7-(p-dimethylaminobenzyl)theophylline, is a derivative of theophylline, a compound widely recognized for its bronchodilator and anti-inflammatory properties. The synthesis of this compound is of significant interest to researchers exploring new therapeutic agents. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, based on established methods for the N-alkylation of xanthine derivatives. The primary synthetic route involves the alkylation of theophylline at the N7 position.
Introduction
Theophylline, a methylxanthine, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of pharmacological activities. The synthesis of N7-substituted theophylline derivatives is a common strategy to modulate its pharmacokinetic and pharmacodynamic properties. This compound is one such derivative, incorporating a p-dimethylaminobenzyl moiety at the 7-position of the theophylline core. This modification is expected to influence its biological activity.
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between theophylline and a suitable p-dimethylaminobenzyl halide. The reaction is generally carried out in the presence of a base to deprotonate the N7 position of theophylline, thereby activating it for alkylation.
Synthesis Pathway
The most common and direct pathway for the synthesis of this compound involves the N7-alkylation of theophylline. The general reaction scheme is presented below:
Application Notes and Protocols for the Quantification of Dimabefylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimabefylline is a novel N-methylated xanthine derivative with potential therapeutic applications. As with any drug candidate, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Disclaimer: As of the latest literature review, specific validated analytical methods for this compound have not been widely published. The following protocols are representative methods based on established analytical techniques for other xanthine derivatives and are intended to serve as a starting point for method development and validation.[1][2][3][4]
I. Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in pharmaceutical formulations and can be adapted for biological matrices with appropriate sample preparation.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis detector is used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4][5] |
| Mobile Phase | Isocratic elution with Methanol:Acetonitrile (90:10 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm (based on typical xanthine derivative absorbance) |
| Run Time | 10 minutes |
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (from a hypothetical plasma sample):
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject 20 µL into the HPLC system.
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
II. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma, urine, and tissue homogenates at low concentrations.
Experimental Protocol
1. Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UHPLC system (e.g., Waters ACQUITY UPLC I-Class) |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+ QTRAP) |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound standard. A hypothetical transition could be: Precursor Ion (Q1): [M+H]+ -> Product Ion (Q3) |
| Internal Standard (IS) | A stable isotope-labeled this compound (e.g., this compound-d3) is recommended. |
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare stock solutions of this compound and its internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the this compound working solution into a blank biological matrix (e.g., plasma) to obtain a concentration range of 0.1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same blank matrix.
3. Sample Preparation (from a hypothetical plasma sample):
-
Aliquoting: To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the IS working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile.
-
Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer and Inject: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
4. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7][8]
Quantitative Data Summary (Hypothetical)
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 µg/mL - 100 µg/mL | 0.1 ng/mL - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 8% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 15% |
| Recovery | > 85% | > 90% |
Workflow Diagram
III. Signaling Pathway Context (Hypothetical)
As a xanthine derivative, this compound is hypothesized to act as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. This dual mechanism can lead to a variety of downstream cellular effects.
Conclusion
The analytical methods outlined in these application notes provide a solid foundation for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis of higher concentration samples, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies. It is imperative that these methods undergo rigorous validation to ensure the generation of reliable and accurate data for regulatory submissions and research publications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
Application Note: Quantitative Analysis of Dimabefylline using High-Performance Liquid Chromatography (HPLC)
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. lcms.cz [lcms.cz]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. fda.gov [fda.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Note: Quantitative Analysis of Dimabefylline in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust method for the quantitative analysis of Dimabefylline in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a small molecule drug belonging to the N-methylated xanthine derivative class.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical drug development, including pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred analytical technique for the bioanalysis of small molecules in complex biological fluids.[2][3] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from human plasma.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.
-
Add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex briefly and inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution, with a total run time of 4 minutes. The protein precipitation method resulted in clean extracts and high recovery. The use of an internal standard ensures accuracy and precision by compensating for matrix effects and variability in sample processing.
Quantitative Data
The following table summarizes the optimized mass spectrometric parameters and hypothetical performance characteristics for the analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Retention Time (min) | LLOQ (ng/mL) |
| This compound | 314.15 | 193.1 | 100 | 25 | 2.1 | 1 |
| Internal Standard | User-defined | User-defined | 100 | User-defined | 2.1 | - |
LLOQ: Lower Limit of Quantification
Visualizations
References
Application Notes and Protocols for Dimabefylline Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimabefylline is a xanthine derivative, a class of compounds known for their physiological effects, which include bronchodilation and smooth muscle relaxation.[1] The therapeutic efficacy and safety of a pharmaceutical compound like this compound are intrinsically linked to its physicochemical properties, primarily its solubility and stability. Understanding these characteristics is paramount during the early stages of drug development to guide formulation strategies, establish appropriate storage conditions, and ensure the quality and shelf-life of the final drug product.
These application notes provide detailed protocols for the systematic evaluation of the solubility and stability of this compound. The methodologies are based on established principles of pharmaceutical analysis and are designed to be implemented in a research and development laboratory setting. The subsequent sections outline the necessary materials and equipment, step-by-step experimental procedures for solubility determination in various media, and a comprehensive stability testing protocol under forced degradation conditions.
Key Experiments and Methodologies
Signaling Pathway of Xanthine Derivatives
Xanthine derivatives, such as this compound, typically exert their therapeutic effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The following diagram illustrates this signaling pathway, leading to effects like smooth muscle relaxation.
References
Application Notes and Research Protocols for Dimabefylline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive research protocol for the investigation of Dimabefylline, a novel N-methylated xanthine derivative.[1] The protocols outlined below are designed to elucidate the mechanism of action, evaluate cellular effects, and identify key signaling pathways modulated by this compound.
Introduction
This compound is a small molecule compound identified as an N-methylated xanthine derivative.[1] Compounds of this class, such as caffeine and theophylline, are known to function as competitive non-selective phosphodiesterase (PDE) inhibitors and non-selective adenosine receptor antagonists. PDE inhibition increases intracellular cyclic adenosine monophosphate (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events. Adenosine receptor antagonism can modulate various physiological processes, including neurotransmission and inflammation. This research protocol provides a framework for the systematic evaluation of this compound's biological activity.
Hypothesized Mechanism of Action
Based on its classification as a xanthine derivative, the primary hypothesized mechanisms of action for this compound are:
-
Inhibition of Phosphodiesterase (PDE): Leading to an increase in intracellular cAMP levels.
-
Antagonism of Adenosine Receptors: Blocking the signaling of endogenous adenosine.
The following protocols are designed to investigate these hypotheses.
Experimental Protocols
In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic concentration range of this compound in a relevant cell line (e.g., HEK293, HeLa, or a specific cancer cell line).
Methodology:
-
Cell Culture: Culture the selected cell line in appropriate media and conditions until 80-90% confluency.
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture media. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Phosphodiesterase (PDE) Activity Assay
Objective: To determine if this compound inhibits PDE activity.
Methodology:
-
Assay Principle: Utilize a commercially available PDE activity assay kit (e.g., a fluorescence-based kit). This assay typically involves the PDE-catalyzed conversion of cAMP to AMP, which is then converted to adenosine and subsequently to a fluorescent product.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This will include the PDE enzyme, substrate (cAMP), and detection reagents.
-
Treatment: In a 96-well plate, add the PDE enzyme, a known PDE inhibitor as a positive control (e.g., IBMX), vehicle control, and varying concentrations of this compound.
-
Initiation of Reaction: Add the cAMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Detection: Stop the reaction and add the detection reagents.
-
Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.
Intracellular cAMP Measurement
Objective: To quantify the effect of this compound on intracellular cAMP levels.
Methodology:
-
Cell Culture and Seeding: As described in Protocol 3.1.
-
Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). Include a positive control that is known to increase cAMP (e.g., Forskolin) and a vehicle control.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercially available cAMP assay kit (e.g., an ELISA-based kit).
-
ELISA Protocol:
-
Add cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with a cAMP antibody.
-
Add the HRP-conjugated cAMP.
-
Incubate as per the kit's instructions.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Analysis: Calculate the concentration of cAMP in each sample based on the standard curve.
Western Blot Analysis of PKA and ERK Signaling
Objective: To investigate the activation of downstream signaling pathways (PKA and MAPK/ERK) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound at a concentration determined from previous experiments (e.g., the IC50 from the PDE assay) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-PKA substrate
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2 (t-ERK1/2)
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Cytotoxicity of this compound on HEK293 Cells
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 3.9 | 97.5 ± 4.2 | 96.8 ± 5.3 |
| 1 | 95.6 ± 4.1 | 92.1 ± 3.8 | 88.4 ± 4.9 |
| 10 | 85.3 ± 5.2 | 75.4 ± 4.5 | 62.1 ± 5.5 |
| 50 | 60.1 ± 4.7 | 45.2 ± 3.9 | 25.7 ± 3.1 |
| 100 | 35.8 ± 3.5 | 15.6 ± 2.8 | 5.2 ± 1.9 |
| IC50 (µM) | >100 | 55.3 | 18.9 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of PDE Activity by this compound
| Compound | Concentration (µM) | PDE Inhibition (%) |
| Vehicle Control | - | 0 ± 2.1 |
| IBMX (Positive Control) | 10 | 95.2 ± 3.4 |
| This compound | 0.1 | 5.6 ± 1.8 |
| 1 | 22.4 ± 2.5 | |
| 10 | 48.9 ± 3.1 | |
| 50 | 78.3 ± 4.2 | |
| 100 | 92.1 ± 3.7 | |
| IC50 (µM) | 10.5 |
Data are presented as mean ± standard deviation.
Table 3: Intracellular cAMP Levels Following this compound Treatment
| Treatment | Concentration (µM) | cAMP Concentration (pmol/mL) |
| Vehicle Control | - | 1.2 ± 0.3 |
| Forskolin (Positive Control) | 10 | 25.8 ± 2.1 |
| This compound | 1 | 3.5 ± 0.5 |
| 10 | 15.2 ± 1.8 | |
| 50 | 22.1 ± 2.4 |
Data are presented as mean ± standard deviation.
Visualization of Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for this compound evaluation.
References
Application Notes and Protocols for Preclinical Evaluation of Dimabefylline in Animal Models
Disclaimer: Limited public data from preclinical studies specifically investigating Dimabefylline is available. Therefore, the following application notes and protocols are based on established methodologies for evaluating other xanthine derivatives and phosphodiesterase (PDE) inhibitors in relevant animal models of Chronic Obstructive Pulmonary Disease (COPD) and asthma. The quantitative data presented in the tables are illustrative examples and should be replaced with experimental data obtained for this compound.
Introduction
This compound is identified as a xanthine derivative, a class of compounds known for their bronchodilator and anti-inflammatory effects.[1] Like other methylxanthines such as theophylline and doxofylline, this compound is a phosphodiesterase (PDE) inhibitor.[2][3] PDE4 inhibitors, in particular, have shown efficacy in animal models of inflammatory diseases, including asthma and COPD, by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This document provides a framework for the preclinical evaluation of this compound in established animal models of COPD and asthma.
Potential Mechanism of Action of this compound
As a xanthine derivative, this compound likely exerts its therapeutic effects through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP can lead to smooth muscle relaxation (bronchodilation) and a reduction in the activity of inflammatory cells.
Caption: Putative signaling pathway of this compound.
Animal Models for Efficacy Studies
The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of this compound. Based on its presumed mechanism of action, models of COPD and asthma are most relevant.
COPD Animal Models
Commonly used small animal models for COPD include mice, rats, and guinea pigs.[5] Disease induction is typically achieved through exposure to cigarette smoke (CS) or intratracheal administration of lipopolysaccharide (LPS).[5][6]
Recommended Models:
-
Mouse Model of COPD (Cigarette Smoke-Induced): C57BL/6 mice are frequently used due to their susceptibility to developing COPD-like features.
-
Rat Model of COPD (LPS-Induced): Sprague-Dawley or Wistar rats can be used to model the inflammatory aspects of COPD.
Asthma Animal Models
Mice are the most widely used species for modeling asthma.[7] Allergic asthma is typically induced by sensitization and subsequent challenge with an allergen, such as ovalbumin (OVA) or house dust mite (HDM).[7][8]
Recommended Models:
-
Mouse Model of Allergic Asthma (Ovalbumin-Induced): BALB/c mice are a common choice as they are prone to developing Th2-mediated allergic responses.
-
Mouse Model of Allergic Asthma (House Dust Mite-Induced): This model is considered more clinically relevant as HDM is a common human allergen.
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for preclinical evaluation.
Protocol: Mouse Model of COPD (Cigarette Smoke-Induced)
-
Animal Selection: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for 1 week under standard laboratory conditions.
-
Disease Induction: Expose mice to whole-body cigarette smoke (e.g., 5 cigarettes, twice daily, 5 days/week) for 4-12 weeks. Control group is exposed to room air.
-
Drug Administration:
-
Route: Oral gavage, intraperitoneal injection, or inhalation.
-
Dose: A dose-response study should be conducted (e.g., 1, 10, 50 mg/kg).
-
Frequency: Once or twice daily, starting from a predetermined time point during the CS exposure period.
-
-
Outcome Measures (at the end of the study):
-
Pulmonary Function Tests: Measure lung resistance and compliance using a specialized ventilator.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (macrophages, neutrophils, lymphocytes). Measure inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.
-
Histopathology: Perfuse and fix lungs. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to quantify mucus production.
-
Protocol: Mouse Model of Allergic Asthma (Ovalbumin-Induced)
-
Animal Selection: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: House animals for 1 week.
-
Sensitization: On days 0 and 14, administer an intraperitoneal injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in saline.
-
Challenge: On days 24, 25, and 26, expose mice to an aerosol of 1% OVA in saline for 30 minutes.
-
Drug Administration:
-
Route: Oral gavage, intraperitoneal injection, or inhalation.
-
Dose: A dose-response study should be conducted (e.g., 1, 10, 50 mg/kg).
-
Frequency: Administer this compound 1 hour before each OVA challenge.
-
-
Outcome Measures (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure the response to increasing concentrations of methacholine.
-
BALF Analysis: Perform total and differential cell counts, with a focus on eosinophils. Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and OVA-specific IgE.
-
Histopathology: Assess lung inflammation and goblet cell hyperplasia in H&E and PAS stained lung sections.
-
Data Presentation
Efficacy Data (Illustrative Examples)
Table 1: Effect of this compound on Inflammatory Cell Infiltration in a Mouse Model of COPD
| Treatment Group | Total Cells (x10^5) in BALF | Neutrophils (x10^4) in BALF | Macrophages (x10^5) in BALF |
| Control (Air) | 1.2 ± 0.2 | 0.5 ± 0.1 | 1.1 ± 0.2 |
| Vehicle (CS) | 5.8 ± 0.7 | 15.2 ± 2.1 | 4.3 ± 0.5 |
| This compound (1 mg/kg) | 4.9 ± 0.6 | 12.1 ± 1.8 | 3.7 ± 0.4 |
| This compound (10 mg/kg) | 3.2 ± 0.4 | 6.5 ± 1.2 | 2.6 ± 0.3 |
| This compound (50 mg/kg) | 2.1 ± 0.3 | 2.8 ± 0.7 | 1.8 ± 0.2 |
Table 2: Effect of this compound on Airway Hyperresponsiveness in a Mouse Model of Asthma
| Treatment Group | Penh at 50 mg/mL Methacholine |
| Control (Saline) | 1.5 ± 0.3 |
| Vehicle (OVA) | 4.2 ± 0.5 |
| This compound (1 mg/kg) | 3.5 ± 0.4 |
| This compound (10 mg/kg) | 2.4 ± 0.3 |
| This compound (50 mg/kg) | 1.8 ± 0.2 |
Pharmacokinetic Data (Illustrative Examples for a Hypothetical Oral Dose of 10 mg/kg in Rats)
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Cmax (ng/mL) | 1500 ± 250 |
| Tmax (h) | 0.5 |
| AUC (0-t) (ng*h/mL) | 4500 ± 600 |
| t1/2 (h) | 2.5 ± 0.5 |
| Bioavailability (%) | 60 |
Toxicology Studies
Prior to clinical trials, the safety profile of this compound must be established.
Recommended Studies:
-
Acute Toxicity Study: Determine the LD50 in rodents.
-
Repeat-Dose Toxicity Study: Administer this compound daily for at least 28 days in two species (one rodent, one non-rodent) to identify potential target organs of toxicity.
-
Safety Pharmacology: Assess the effects of this compound on the central nervous, cardiovascular, and respiratory systems.
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models of COPD and asthma. The successful completion of these studies, including a thorough assessment of efficacy, pharmacokinetics, and toxicology, is essential for the further development of this compound as a potential therapeutic agent for inflammatory airway diseases. It is imperative that all animal experiments are conducted in accordance with ethical guidelines and regulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxofylline - Wikipedia [en.wikipedia.org]
- 3. Oral xanthine derivatives (theophylline and doxofylline) for patients with stable chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel methylxanthine derivative-mediated anti-inflammatory effects in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Efficacy and safety profile of xanthines in COPD: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Methylxanthines in asthma. | Semantic Scholar [semanticscholar.org]
- 8. Pharmacological effects and binding studies of new methylxanthine thioderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper Handling and Storage of Dimabefylline: Application Notes and Protocols
Disclaimer: Publicly available information regarding the specific handling, storage, stability, and experimental protocols for Dimabefylline is limited. The following application notes and protocols are based on general best practices for handling novel research compounds and should be adapted as specific data becomes available through internal experimentation and supplier information.
Application Notes
These notes provide a general framework for the safe handling and storage of this compound in a research and development setting.
General Handling Precautions
This compound, as an experimental N-methylated xanthine derivative, should be handled with care to minimize exposure and maintain compound integrity. Standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes or dust.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator or use of a fume hood is recommended.
Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.
Hygiene Practices:
-
Avoid inhalation of dust or fumes.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Storage Recommendations
Proper storage is crucial to ensure the stability and longevity of this compound. The following are general recommendations:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be appropriate, but this should be determined by stability studies. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light to prevent potential photodegradation. Use amber vials or store in a dark location.
-
Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric contaminants. For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.
-
Container: Use chemically inert containers, such as glass or polypropylene.
Data Presentation
As no specific quantitative stability data for this compound is publicly available, the following table serves as a template for researchers to record their findings from stability studies.
Table 1: Template for this compound Stability Data
| Condition | Timepoint | Assay Value (% of Initial) | Appearance | Degradation Products (if any) |
| Long-Term Storage | ||||
| 2-8 °C, Protected from Light | 0 | 100% | Clear, colorless | None detected |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| Accelerated Stability | ||||
| 40 °C / 75% RH | 0 | 100% | Clear, colorless | None detected |
| 1 week | ||||
| 2 weeks | ||||
| 1 month | ||||
| Forced Degradation | ||||
| Acidic (e.g., 0.1 N HCl) | 24 hours | |||
| Basic (e.g., 0.1 N NaOH) | 24 hours | |||
| Oxidative (e.g., 3% H₂O₂) | 24 hours | |||
| Photolytic (e.g., UV light) | 24 hours | |||
| Thermal (e.g., 80 °C) | 24 hours |
RH = Relative Humidity
Experimental Protocols
The following are generalized protocols that can be adapted for this compound.
Protocol: Preparation of Stock Solutions
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol, Water - solubility should be determined experimentally)
-
Calibrated balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the desired solvent to the flask.
-
Mix by vortexing or sonicating until the solid is completely dissolved.
-
Add solvent to the final volume and mix thoroughly.
-
Store the stock solution under the recommended storage conditions.
-
Protocol: Forced Degradation Study
This protocol outlines a general procedure to investigate the intrinsic stability of this compound and identify potential degradation pathways.
-
Objective: To assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Heating block or oven
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
-
Procedure:
-
Preparation of Samples: Prepare multiple aliquots of a known concentration of this compound solution.
-
Acidic Degradation: To one aliquot, add HCl to a final concentration of 0.1 N.
-
Basic Degradation: To another aliquot, add NaOH to a final concentration of 0.1 N.
-
Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3%.
-
Photolytic Degradation: Expose an aliquot to a controlled source of UV light. A control sample should be wrapped in foil to exclude light.
-
Thermal Degradation: Place an aliquot in a heating block or oven at an elevated temperature (e.g., 80 °C).
-
Control: Maintain one aliquot at room temperature, protected from light.
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method like HPLC to determine the percentage of this compound remaining and to profile any degradation products.
-
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Dimabefylline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimabefylline.
Frequently Asked Questions (FAQs)
Q1: What is the chemical name and structure of this compound?
This compound is chemically known as 7-(2-(piperidin-1-yl)ethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. It is a derivative of theophylline, where a piperidinoethyl group is attached to the nitrogen at position 7 of the theophylline core.
Q2: What is the general synthetic route for this compound?
The most common and direct synthetic route for this compound is the N-alkylation of theophylline with a suitable 2-(piperidin-1-yl)ethyl halide, typically 1-(2-chloroethyl)piperidine, in the presence of a base.
Q3: What are the key starting materials for this compound synthesis?
The primary starting materials are:
-
Theophylline
-
1-(2-chloroethyl)piperidine (or the corresponding bromo or iodo derivative)
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
An appropriate solvent (e.g., dimethylformamide, acetonitrile, ethanol)
Q4: What is the primary impurity that can form during the synthesis?
The major potential impurity is the isomeric product, 9-(2-(piperidin-1-yl)ethyl)theophylline. This arises from the alkylation occurring at the N9 position of the theophylline ring instead of the desired N7 position. The ratio of N7 to N9 isomers can be influenced by the reaction conditions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base. 4. Degradation of the alkylating agent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Consider extending the reaction time. 2. Optimize the reaction temperature. Typically, heating is required, but excessive temperatures can lead to side reactions. A range of 60-100 °C is a common starting point. 3. Ensure the base is sufficiently strong and used in an appropriate molar excess to deprotonate theophylline. Anhydrous potassium carbonate is a common choice. 4. Use a freshly prepared or properly stored alkylating agent. Haloalkylamines can be unstable. |
| Formation of a Significant Amount of N9-isomer Impurity | 1. Reaction conditions favoring N9 alkylation. 2. Nature of the solvent and base used. | 1. Generally, polar aprotic solvents like DMF or acetonitrile tend to favor N7 alkylation. 2. The choice of base can also influence the regioselectivity. Experiment with different bases (e.g., K2CO3, NaH, organic bases) to optimize the N7/N9 ratio. |
| Difficulties in Purifying the Final Product | 1. Presence of unreacted theophylline. 2. Co-elution of the N7 and N9 isomers during chromatography. 3. Presence of inorganic salts from the workup. | 1. Unreacted theophylline has different solubility properties and can often be removed by washing the crude product with a suitable solvent or by recrystallization. 2. Optimize the chromatographic conditions. A gradient elution on silica gel is often effective. Consider using a different solvent system or a different stationary phase if separation is challenging. Recrystallization can also be an effective method for separating isomers if their crystal packing differs significantly. 3. Ensure thorough washing of the organic extracts during the workup to remove all inorganic salts. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product further using column chromatography. 2. Ensure all solvent is removed under high vacuum. If the product is known to be a solid, try trituration with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on common methods for N-alkylation of theophylline. Optimization may be required.
Materials:
-
Theophylline (1.0 eq)
-
1-(2-chloroethyl)piperidine hydrochloride (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred suspension of theophylline and anhydrous potassium carbonate in anhydrous DMF, add 1-(2-chloroethyl)piperidine hydrochloride.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.
| Parameter | Typical Value |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-80% (after purification) |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Optimizing Dimabefylline Synthesis
Welcome to the technical support center for the synthesis of Dimabefylline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and purity of this compound.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a dimeric theophylline derivative. The proposed synthetic strategy involves two key stages: the synthesis of an 8-styryltheophylline intermediate and its subsequent dimerization.
Proposed Synthetic Pathway for this compound:
Caption: Proposed two-stage synthetic pathway for this compound.
Issue 1: Low Yield in 8-Styryltheophylline Synthesis (Stage 1)
Question: My Suzuki cross-coupling reaction to synthesize 8-styryltheophylline from 8-bromotheophylline and styrylboronic acid is resulting in a low yield. What are the potential causes and solutions?
Answer:
Low yields in the Suzuki coupling for producing 8-substituted xanthine derivatives can stem from several factors. Here's a breakdown of potential issues and how to address them:
| Potential Cause | Recommended Solution |
| Inefficient Catalyst | The choice of palladium catalyst and ligand is crucial. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for this type of reaction.[1] Consider screening other palladium catalysts and ligands to find the optimal combination for your specific substrates. |
| Inappropriate Base | The base plays a critical role in the catalytic cycle. Tripotassium phosphate has been shown to be effective in this synthesis.[1] Other bases like sodium carbonate or cesium carbonate can also be tested. The choice of base can influence reaction rate and side product formation. |
| Suboptimal Solvent | Dimethylformamide (DMF) is a common solvent for Suzuki reactions.[1] However, other polar aprotic solvents like dioxane or toluene with an aqueous base could also be effective. Solvent choice can impact the solubility of reactants and the stability of the catalyst. |
| Reaction Temperature and Time | Ensure the reaction is carried out at the optimal temperature. Typically, these reactions are heated. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid decomposition of the product with prolonged heating. |
| Quality of Reagents | Ensure that the 8-bromotheophylline and styrylboronic acid are pure. Impurities can poison the catalyst. Boronic acids can dehydrate to form boroxines, which may be less reactive. |
Experimental Protocol: Suzuki Cross-Coupling for 8-Styryltheophylline
-
To a solution of 8-bromotheophylline (1 equivalent) in dimethylformamide (DMF), add styrylboronic acid (1.2 equivalents), tripotassium phosphate (3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture at 100-120 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Side Products in the Dimerization Step (Stage 2)
Question: During the dimerization of 8-styryltheophylline and theophylline using a methylene bridging agent, I am observing multiple spots on my TLC plate, indicating side products. What are these and how can I minimize them?
Answer:
The formation of a methylene bridge between the N7 positions of two theophylline moieties can lead to several side products. Understanding these can help in optimizing the reaction conditions.
Troubleshooting Dimerization Side Products:
Caption: Potential products in the dimerization reaction mixture.
| Side Product | Reason for Formation | Mitigation Strategy |
| N7-Methylated Starting Material | If using a dihalomethane as the bridging agent, reaction with only one theophylline molecule followed by quenching can lead to a methylated product. | Use a slight excess of the dihalomethane to favor the initial formation of the halo-methylated intermediate. Control the stoichiometry of the reactants carefully. |
| N9-Alkylated Isomer | Alkylation can sometimes occur at the N9 position of the purine ring, which is a known challenge in xanthine chemistry. | The choice of base and solvent can influence the regioselectivity of alkylation. A less hindered base and a polar aprotic solvent may favor N7 alkylation. Protecting the N9 position, if feasible, could be a more complex but effective strategy. |
| Homo-dimers | Formation of bis(theophyllin-7-yl)methane or bis(8-styryltheophyllin-7-yl)methane. | This can be controlled by the order of addition of the reactants. For instance, reacting one theophylline derivative with the bridging agent first before adding the second derivative. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | Monitor the reaction by TLC/LC-MS to ensure completion. Optimize reaction time and temperature. Ensure appropriate stoichiometry of reactants and base. |
Experimental Protocol: N7,N7'-Methylene Bridge Formation (General Procedure)
-
To a solution of theophylline (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the methylene bridging agent (e.g., dibromomethane or diiodomethane, 1.1 equivalents) and stir at an elevated temperature (e.g., 60-80 °C).
-
After the formation of the N7-halomethyl intermediate (monitor by TLC), add 8-styryltheophylline (1 equivalent).
-
Continue stirring at the elevated temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography or recrystallization.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final this compound product. What purification techniques are most effective?
Answer:
The purification of xanthine derivatives, especially dimeric structures, can be challenging due to their polarity and potentially similar chromatographic behavior to side products.
| Purification Method | Recommendations |
| Column Chromatography | Use a silica gel column with a gradient elution system. A typical solvent system could be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The gradient should be shallow to ensure good separation of closely eluting compounds. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification, especially for removing minor impurities. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature. |
| Preparative HPLC | For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography. |
| Ion Exchange Chromatography | For compounds with basic nitrogen atoms, strong cation exchange (SCX) chromatography can be a useful "catch-and-release" technique to separate the desired product from neutral or acidic impurities.[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to introduce the styryl group at the C8 position of theophylline?
A1: The Suzuki cross-coupling reaction using 8-bromotheophylline and styrylboronic acid is a robust and widely used method.[1] An alternative is the Wittig reaction, which involves the reaction of an 8-formyltheophylline with a suitable phosphonium ylide. The Wittig reaction offers the advantage of fixing the double bond's position definitively.[3][4]
Q2: How can I improve the yield of the Wittig reaction for this synthesis?
A2: To improve the yield of the Wittig reaction:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride or n-butyllithium to fully deprotonate the phosphonium salt and generate the ylide.
-
Solvent: Anhydrous aprotic solvents like THF or diethyl ether are typically used.
-
Temperature: The reaction is often carried out at low temperatures initially for ylide formation and then warmed to room temperature for the reaction with the aldehyde.
-
Stereoselectivity: The stereochemistry of the resulting alkene (E or Z) can be influenced by the nature of the ylide (stabilized or unstabilized) and the reaction conditions. For an (E)-alkene, a stabilized ylide is generally preferred.[5]
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3: Yes, standard laboratory safety precautions should always be followed. Specifically:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Bases: Strong bases like sodium hydride and n-butyllithium are highly reactive and flammable. They should be handled under an inert atmosphere.
-
Solvents: Organic solvents like DMF and DMSO have specific health and safety considerations. Consult the safety data sheets (SDS) for all chemicals used.
-
Theophylline: While used as a drug, in its pure form, it can have adverse effects if ingested or inhaled in large quantities.[6][7][8][9][10]
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound should be confirmed using a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Elemental Analysis: To determine the elemental composition of the molecule.
Q5: What are the expected yields for each step?
A5: Yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis. For the Suzuki coupling to form 8-styryltheophylline, yields can range from moderate to good. The dimerization step is likely to be more challenging, and yields may be lower. Optimization of each step is crucial to maximize the overall yield of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. drugs.com [drugs.com]
- 7. Theophylline (Theo-Dur, Theo-24, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Adverse reactions and interactions with theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Theophylline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Dimabefylline Stability in Solution: A Technical Support Resource
Disclaimer: Information on the stability of Dimabefylline is limited in publicly available literature. The following guidance is based on the known stability profiles of related xanthine derivatives, such as theophylline and caffeine. Researchers should validate these recommendations for their specific experimental conditions.
This technical support center provides troubleshooting guidance and frequently asked questions to address common stability challenges encountered when working with this compound in solution.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter several common issues when preparing and storing this compound solutions. The table below outlines these problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in Solution | - Exceeding solubility limit- Temperature fluctuations- pH of the solution is near the pKa of this compound | - Prepare solutions at a lower concentration.- Store solutions at a constant, controlled temperature.- Adjust the pH of the solution to a range where this compound is more soluble. For many xanthine derivatives, slightly acidic or basic conditions can improve solubility. |
| Loss of Potency or Inconsistent Results | - Chemical degradation (e.g., hydrolysis, oxidation)- Photodegradation | - Prepare fresh solutions before each experiment.- Store stock solutions in amber vials or protect from light[1][2].- Consider the use of antioxidants if oxidative degradation is suspected.- Perform a stability study to determine the viable storage duration under your specific conditions. |
| Appearance of New Peaks in HPLC Analysis | - Formation of degradation products | - Identify the degradation products using techniques like LC-MS[3].- Adjust storage conditions (pH, temperature, light exposure) to minimize degradation.- If a specific degradation pathway is identified, consider formulation strategies to mitigate it[4]. |
| Color Change in Solution | - Oxidation or formation of chromophoric degradation products | - Protect the solution from light and oxygen.- Investigate the chemical structure of the colored species to understand the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: Based on data for related xanthine derivatives, the primary factors influencing stability in solution are pH, temperature, and light exposure. Hydrolysis and photodegradation are common degradation pathways for this class of compounds[5][6][7].
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While specific data for this compound is unavailable, for many xanthine derivatives, initial dissolution in a small amount of a suitable organic solvent (e.g., DMSO, ethanol) followed by dilution with an aqueous buffer is a common practice. The final concentration of the organic solvent should be minimized and tested for compatibility with the experimental system. For some xanthines, solubility is enhanced in acidic or basic aqueous solutions.
Q3: How should I store my this compound solutions to ensure stability?
A3: To maximize stability, it is recommended to store this compound solutions at low temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, aliquoting and freezing (-20°C or -80°C) may be appropriate, but freeze-thaw cycles should be avoided. A stability study is recommended to determine the optimal storage conditions for your specific formulation.
Q4: How can I monitor the stability of my this compound solution over time?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the concentration of the active compound and detect the presence of any degradation products[8][9][10]. The method should be validated to ensure it can separate this compound from its potential degradants.
Q5: What are the potential degradation products of this compound?
A5: While the exact degradation products of this compound are not documented, xanthine derivatives can undergo hydrolysis of amide bonds or oxidation of the purine ring system. For example, pentoxifylline, a related compound, is known to form a gem-dihydroperoxide derivative under oxidative stress[11]. Identifying degradation products typically requires advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS)[3].
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method. Method parameters will need to be optimized for this compound.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with a small percentage of formic acid, e.g., 0.1%, to improve peak shape). The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Forced Degradation Studies: To generate potential degradation products, subject this compound solutions to stress conditions:
-
Acidic Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Basic Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines[1][2].
-
Thermal Degradation: Heat the solid drug or solution at an elevated temperature (e.g., 105°C) for 24 hours.
-
-
HPLC Analysis:
-
Inject the standard solutions and the stressed samples into the HPLC system.
-
Monitor the separation at a suitable UV wavelength (determined by UV scan of this compound).
-
Optimize the mobile phase composition and gradient (if necessary) to achieve baseline separation between the parent drug peak and all degradation product peaks.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Troubleshooting Workflow for this compound Solution Instability
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. scielo.br [scielo.br]
- 4. Formulation, stability and degradation kinetics of intravenous cinnarizine lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Hydrolysis kinetics in anaerobic degradation of particulate organic material: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of catalyzed hydrolysis of 4-methylumbelliferyl caprylate (MUCAP) salmonella reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of Validated Stability Indicating Assay Method for Simultaneous Estimation of Metformin Hydrochloride and Vildagliptin by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 11. Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Dimabefylline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Dimabefylline, a novel N-methylated xanthine derivative.
Troubleshooting Guide
Problem: this compound precipitates out of my aqueous buffer during my experiment.
| Potential Cause | Suggested Solution |
| Low intrinsic aqueous solubility of this compound. | 1. Decrease the concentration: Determine the minimum effective concentration for your assay. 2. Employ a co-solvent system: Introduce a water-miscible organic solvent to increase solubility. See Protocol 1 for details on co-solvent screening. 3. Adjust the pH: Evaluate the pH-solubility profile of this compound to identify a pH range where it is more soluble. |
| The experimental temperature is too low. | 1. Increase the temperature: If your experimental parameters allow, a modest increase in temperature can significantly improve solubility. 2. Prepare stock solutions at a higher temperature: Dissolve this compound in a heated solvent before diluting it into your experimental system. |
| "Salting out" effect from high salt concentrations in the buffer. | 1. Reduce the salt concentration: If possible, lower the ionic strength of your buffer. 2. Switch to a different buffer system: Experiment with buffers containing different salt species. |
Problem: I am observing low and variable results in my cell-based assays.
| Potential Cause | Suggested Solution |
| Poor dissolution of solid this compound in the culture medium. | 1. Prepare a high-concentration stock solution: Use a suitable organic solvent (e.g., DMSO) to create a concentrated stock that can be diluted into the medium. Ensure the final solvent concentration is non-toxic to your cells. 2. Use a formulated this compound: Consider preparing a solid dispersion or a cyclodextrin inclusion complex to enhance dissolution. See Protocol 2 and Protocol 3 . |
| Precipitation of this compound in the cell culture medium over time. | 1. Incorporate a solubilizing excipient: Add a non-toxic surfactant (e.g., Polysorbate 80) at a low concentration to the medium to maintain solubility. 2. Refresh the medium more frequently: Replace the medium containing this compound at regular intervals to prevent the accumulation of precipitate. |
Frequently Asked Questions (FAQs)
Q1: What is the approximate aqueous solubility of this compound?
The aqueous solubility of this compound is known to be low, a common characteristic of many xanthine derivatives due to strong intermolecular hydrogen bonding.[1] While specific data for this compound is not publicly available, related compounds like theophylline have a solubility of about 8.3 mg/mL in water at 25°C.[2] It is recommended to experimentally determine the solubility in your specific buffer system.
Q2: Which organic solvents can be used to dissolve this compound?
This compound, like other xanthines, is expected to have some solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3] A small amount of a water-miscible organic solvent can be used to prepare a stock solution, which is then diluted into the aqueous experimental medium.
Q3: How can I improve the dissolution rate of this compound powder?
Particle size reduction techniques like micronization can increase the surface area and thus the dissolution rate, though this does not affect the equilibrium solubility.[4] Another effective approach is to formulate this compound as a solid dispersion with a hydrophilic polymer carrier.[5]
Q4: Are there any excipients that are particularly effective for solubilizing xanthine derivatives?
Yes, several excipients have been shown to be effective. Cyclodextrins can form inclusion complexes with xanthine derivatives, enhancing their solubility and stability.[6][7][8] Surfactants, such as Polysorbate 80 and sodium lauryl sulfate, can also be used to increase the solubility of lipophilic drugs.[9] Additionally, co-solvents and hydrotropic agents have demonstrated success in solubilizing theophylline, a related molecule.[4][10]
Q5: What is the general mechanism of action for this compound?
As a xanthine derivative, this compound is expected to act as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[11][12] PDE inhibition leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in various signaling pathways. Antagonism of adenosine receptors can modulate the activity of neurotransmitters and other signaling molecules.
Quantitative Data on Solubility Enhancement (Illustrative Examples)
The following tables present hypothetical but realistic data on the solubility enhancement of this compound using various techniques, based on findings for structurally similar compounds like theophylline.
Table 1: Effect of Co-solvents on this compound Solubility at 25°C
| Co-solvent | Concentration (% v/v) in Water | Apparent this compound Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | 50 | 1 |
| Ethanol | 10 | 150 | 3 |
| Ethanol | 20 | 400 | 8 |
| Propylene Glycol | 10 | 200 | 4 |
| Propylene Glycol | 20 | 550 | 11 |
| DMSO | 5 | 1000 | 20 |
| DMSO | 10 | 2500 | 50 |
Table 2: Dissolution Rate of Different this compound Formulations
| Formulation | Time to 80% Dissolution (minutes) |
| Pure this compound Powder | > 120 |
| Micronized this compound | 45 |
| Solid Dispersion (1:5 this compound:PVP K30) | 15 |
| Cyclodextrin Complex (1:1 this compound:HP-β-CD) | 10 |
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
Objective: To determine the optimal co-solvent and its concentration for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol (95%)
-
Propylene Glycol
-
Dimethyl Sulfoxide (DMSO)
-
Vials
-
Orbital shaker
-
HPLC system with UV detector
Methodology:
-
Prepare a series of co-solvent/PBS solutions at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of this compound powder to 1 mL of each co-solvent solution in a vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the saturated solutions to pellet the excess solid.
-
Carefully collect the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a sufficient volume of methanol in a round-bottom flask.
-
Once completely dissolved, evaporate the methanol under reduced pressure using a rotary evaporator at 40°C.
-
Continue evaporation until a dry film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
Protocol 3: Formulation of a this compound-Cyclodextrin Inclusion Complex by Kneading
Objective: To prepare an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Oven
Methodology:
-
Place HP-β-CD in a mortar.
-
Add a small amount of deionized water to the HP-β-CD and triturate to form a paste.
-
Gradually add this compound (typically in a 1:1 molar ratio with HP-β-CD) to the paste.
-
Knead the mixture thoroughly for 30-45 minutes.
-
If the mixture becomes too dry, add a few more drops of water.
-
Spread the resulting paste on a tray and dry in an oven at 50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the inclusion complex in a tightly sealed container.
Visualizations
Caption: Workflow for addressing poor this compound solubility.
Caption: Postulated signaling pathway of this compound.
References
- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Recent advances in pharmaceutical cocrystals of theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemical.journalspub.info [chemical.journalspub.info]
- 5. Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. humapub.com [humapub.com]
- 8. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminophylline - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Dosage for In Vitro Dimabefylline Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Dimabefylline for in vitro studies. As specific experimental data for this compound is limited, this guide provides general protocols and advice based on studies of similar xanthine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is classified as a xanthine derivative.[1] While its specific mechanism is not detailed in publicly available literature, other xanthine derivatives have been shown to act as phosphodiesterase (PDE) inhibitors or acetylcholinesterase inhibitors.[2][3] Therefore, it is plausible that this compound may exert its effects through similar pathways.
Q2: I am starting my first in vitro experiment with this compound. What is a good starting concentration range to test?
For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. The optimal range will ultimately depend on the specific cell type and the biological question being investigated.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time can vary significantly depending on the cell type and the endpoint being measured. A typical starting point for initial dose-response experiments is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal time point for your specific assay.
Q4: What are the critical negative and positive controls to include in my experiments?
-
Vehicle Control (Negative Control): This is crucial. It consists of cells treated with the same solvent used to dissolve the this compound (e.g., DMSO) at the highest concentration used in the experiment. This controls for any effects of the solvent itself.
-
Untreated Control (Negative Control): Cells in culture medium without any treatment. This provides a baseline for normal cell behavior.
-
Positive Control: A compound with a known and well-characterized effect on the target pathway or cell type. For example, if you are investigating anti-inflammatory effects, a known anti-inflammatory drug could be used as a positive control.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Compound precipitation | Visually inspect the wells after adding this compound for any signs of precipitation. If precipitation occurs, consider using a lower concentration or a different solvent. |
Issue 2: No observable effect of this compound at any tested concentration.
| Possible Cause | Troubleshooting Step |
| Inactive compound | Verify the purity and integrity of the this compound stock. |
| Incorrect concentration range | The effective concentration may be higher than the tested range. Consider testing a higher concentration range. |
| Short incubation time | The effect of the compound may require a longer incubation period to become apparent. Perform a time-course experiment. |
| Cell line is not sensitive | The chosen cell line may not express the target of this compound or have a relevant signaling pathway. Consider using a different, more appropriate cell line. |
| Assay is not sensitive enough | The chosen assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method or a different type of assay. |
Issue 3: High levels of cell death in all wells, including controls.
| Possible Cause | Troubleshooting Step |
| Cell culture contamination | Inspect the cell culture for any signs of microbial contamination (e.g., cloudy media, changes in pH). Discard contaminated cultures and start with a fresh, sterile stock. |
| Poor cell health | Ensure that the cells are healthy and in the logarithmic growth phase before seeding. Avoid over-confluency. |
| Toxicity of the vehicle | The solvent used to dissolve this compound may be toxic to the cells at the concentration used. Perform a vehicle toxicity test by treating cells with a range of solvent concentrations. |
| Harsh experimental conditions | Check and optimize all experimental conditions, such as incubation temperature, CO2 levels, and media formulation. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Prepare a single-cell suspension of the desired cell line in a complete culture medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).
-
Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At each time point, measure cell viability using a suitable assay (e.g., MTT, PrestoBlue).
-
Select the seeding density that results in approximately 80-90% confluency at the end of the experiment and is within the linear range of the viability assay.
Protocol 2: Dose-Response Curve using MTT Assay
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium. A common approach is a 1:2 or 1:3 dilution series.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle and untreated controls.
-
Incubate the plate for the desired time (e.g., 48 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Table 1: Example Data for Optimal Seeding Density Determination
| Seeding Density (cells/well) | Cell Viability (Absorbance at 48h) | % Confluency at 48h |
| 1,000 | 0.25 | 20% |
| 2,500 | 0.60 | 50% |
| 5,000 | 1.15 | 85% |
| 10,000 | 1.50 | >100% (Overconfluent) |
| 20,000 | 1.45 | >100% (Overconfluent) |
Table 2: Example IC50 Values for Different Xanthine Derivatives (Hypothetical for this compound)
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | A549 | MTT | 48 | To be determined |
| Theophylline | A549 | MTT | 48 | >100 |
| Caffeine | A549 | MTT | 48 | >100 |
| Pentoxifylline | A549 | MTT | 48 | 50 |
Mandatory Visualizations
Caption: Experimental workflow for determining the in vitro dose-response of this compound.
Caption: A potential signaling pathway for this compound based on its classification as a xanthine derivative.
Caption: A logical troubleshooting guide for addressing high variability in in vitro assay replicates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selective inhibition of human acetylcholinesterase by xanthine derivatives: in vitro inhibition and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Contamination issues in Dimabefylline experiments
Dimabefylline Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My cell-based assay results using this compound are inconsistent. What are the potential causes?
A1: Inconsistent results are often linked to contamination with a synthesis byproduct known as Compound-X. Different batches of this compound may contain varying levels of this contaminant, which can cause off-target effects and lead to variability in experimental outcomes.[1] Other factors can include cell passage number, seeding density, and general experimental conditions.[1]
Q2: What is Compound-X and how does it interfere with my experiments?
A2: Compound-X is a structurally related byproduct from the synthesis of this compound. While this compound is a potent and selective inhibitor of Kinase-Associated Protein 1 (KAP1), Compound-X has been shown to activate a related kinase, KAP2. This off-target activation can trigger unintended signaling cascades, leading to anomalous results in functional assays such as cell viability and proliferation studies.
Q3: How can I detect and quantify Compound-X in my this compound sample?
A3: The most reliable method for detecting and quantifying Compound-X is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] This technique separates this compound from Compound-X based on their differing polarities, allowing for accurate quantification. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the acceptable purity level for this compound to ensure reliable experimental results?
A4: For sensitive cell-based assays, it is highly recommended to use this compound with a purity of ≥99.5%, where the concentration of Compound-X is below 0.1%. Purity levels below this threshold, especially in batches with >0.5% Compound-X, have been correlated with significant off-target effects.
Q5: How can I troubleshoot off-target effects observed in my experiments?
A5: If you suspect off-target effects, we recommend the following steps:
-
Confirm Purity: Analyze your this compound batch using the provided HPLC protocol to quantify Compound-X levels.
-
Assess Off-Target Activation: Use the Western Blot protocol to check for the phosphorylation of KAP2, a direct indicator of Compound-X activity.
-
Use a Highly Pure Lot: If possible, repeat key experiments using a new lot of this compound certified to have <0.1% Compound-X.
-
Include Proper Controls: Always run vehicle-only controls and consider using a known KAP2 inhibitor as a negative control to isolate the effects of Compound-X.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Cell Viability Results
This guide provides a step-by-step workflow to diagnose and resolve inconsistencies in cell viability assays (e.g., MTT, MTS).[4][5][6][7]
-
Verify Experimental Parameters: Ensure consistency in cell seeding density, passage number, and incubation times, as these can all contribute to variability.[1] Avoid using the outer wells of 96-well plates to minimize the "edge effect."[1]
-
Check for Contamination: Analyze your this compound stock for the presence of Compound-X using the HPLC Protocol for Purity Analysis .
-
Correlate Contamination with Effect: Compare the level of Compound-X contamination with the observed cell viability data. Higher levels of Compound-X often correlate with unexpected cytotoxicity or proliferation.
-
Confirm Off-Target Pathway Activation: Perform a Western blot as described in the Western Blot Protocol for KAP2 Activation to determine if the off-target pathway is being activated in your cellular model.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent results.
Data Presentation
Table 1: HPLC Analysis of this compound Batches
| Batch ID | Purity of this compound (%) | Compound-X Contamination (%) | Recommended Use |
| DMB-021A | 98.2% | 1.5% | Not recommended for cell-based assays |
| DMB-021B | 99.1% | 0.7% | Use with caution; verify off-target effects |
| DMB-022A | 99.6% | 0.08% | Recommended for all applications |
| DMB-022B | 99.8% | <0.05% | Recommended for all applications |
Table 2: Effect of Compound-X on Cell Viability (IC50 Values)
| Cell Line | This compound (Batch DMB-022B) IC50 | This compound (Batch DMB-021A) IC50 | Notes |
| HT-29 | 15.2 µM | 8.5 µM | Contaminated batch shows increased potency due to off-target cytotoxicity. |
| A549 | 21.8 µM | 12.1 µM | Contaminated batch shows increased potency due to off-target cytotoxicity. |
Experimental Protocols
HPLC Protocol for Purity Analysis
This protocol is for the detection and quantification of Compound-X in this compound samples.[2][3][8][9]
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-37 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound sample in 50:50 Acetonitrile/Water to a final concentration of 1 mg/mL.
-
Expected Retention Times:
-
This compound: ~18.5 min
-
Compound-X: ~16.2 min
-
-
Quantification: Calculate the percentage of Compound-X by area normalization of the chromatogram peaks.
Western Blot Protocol for KAP2 Activation
This protocol is to detect the phosphorylation of KAP2 at Serine-218 (p-KAP2), an indicator of off-target activation by Compound-X.[10][11][12]
-
Cell Lysis: Treat cells with this compound (or vehicle control) for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody.
-
Anti-p-KAP2 (Ser218) antibody (1:1000 dilution in 5% BSA in TBST).
-
Anti-total KAP2 antibody (1:1000 dilution in 5% milk in TBST) for a loading control blot.
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 in 5% milk in TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and image using a chemiluminescence detector.
MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability after treatment with this compound.[4][5][6][7][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat cells with a serial dilution of this compound (and controls) for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][7]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[4][6]
Visualizations
This compound Signaling and Contaminant Interference
Caption: this compound inhibits KAP1; Compound-X activates KAP2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 9. agilent.com [agilent.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. youtube.com [youtube.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
Comparative Efficacy of Xanthine Derivatives in Respiratory Disease
A comprehensive analysis of the pharmacological profiles and therapeutic efficacy of prominent xanthine derivatives, including theophylline, aminophylline, and doxofylline. This guide summarizes key experimental data, outlines methodologies, and visualizes molecular mechanisms to inform researchers and drug development professionals.
Note on Dimabefylline: Despite extensive searches, no publically available experimental data regarding the efficacy, mechanism of action, or pharmacological profile of this compound could be located. DrugBank identifies it as a xanthine derivative, but quantitative data required for a meaningful comparison is absent from the scientific literature.[1] Therefore, this guide focuses on a comparative analysis of other well-documented xanthines.
Introduction to Xanthines
Xanthine derivatives, most notably theophylline, have been a cornerstone in the management of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for many years.[2][3][4][5][6][7] Their therapeutic effects stem from two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2][8] These actions lead to bronchodilation and anti-inflammatory effects.[3][5][7] However, the clinical use of older xanthines like theophylline is often limited by a narrow therapeutic index and a significant side-effect profile.[3][4][9][10] This has spurred the development of newer derivatives, such as doxofylline, with potentially improved safety and efficacy profiles.[9][10][11]
Mechanism of Action
The dual mechanism of xanthines contributes to their therapeutic effects in obstructive airway diseases.
-
Phosphodiesterase (PDE) Inhibition: Xanthines non-selectively inhibit PDE enzymes, particularly PDE3, PDE4, and PDE5.[2] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][8] In airway smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA), which promotes muscle relaxation and bronchodilation.[8]
-
Adenosine Receptor Antagonism: Xanthines block adenosine receptors (A1, A2A, A2B, and A3).[2] Adenosine can induce bronchoconstriction in asthmatic patients; therefore, its antagonism by xanthines contributes to their bronchodilator effects.[1][8] However, this antagonism is also linked to many of the adverse effects of theophylline, including cardiac arrhythmias and central nervous system stimulation.[12][13]
Interestingly, newer xanthines like doxofylline exhibit potent bronchodilator and anti-inflammatory activity but appear to have a greatly reduced affinity for adenosine receptors and no significant PDE inhibitory activity at therapeutic concentrations, suggesting alternative or additional mechanisms of action and explaining its improved safety profile.[11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [New biologically active theophylline derivatives. Synthesis and pharmacologic properties of flufylline and fluprofylline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 9. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands: A Computational Case Study with Istradefylline and Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 13. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dimabefylline
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Dimabefylline, a xanthine derivative, requires a structured disposal protocol in line with established pharmaceutical waste management practices. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance and safety.
This compound Safety and Hazard Information
A thorough understanding of the compound's characteristics is the foundation of safe handling and disposal.
| Property | Information | Citation |
| Chemical Name | This compound (also known as Dyphylline) | |
| Chemical Family | N-methylated xanthine derivative | [1] |
| Primary Hazard | Harmful if swallowed. | |
| Environmental Hazard | No specific long-term adverse effects mentioned. | |
| Disposal Guideline | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to adhere to general pharmaceutical waste regulations.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with general laboratory trash or other waste streams.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., solutions containing this compound) into separate, designated containers.
-
-
Waste Container Selection:
-
Use containers that are chemically compatible with this compound and are in good condition, with no leaks or damage.[2]
-
The containers should be sealable to prevent spills.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Most pharmaceutical waste is incinerated at a permitted treatment facility.[3]
-
-
Documentation:
-
Maintain a log of the this compound waste generated, including the amount and date of disposal.
-
Note: Never flush this compound down the drain or dispose of it in the regular trash.[3] Improper disposal can lead to environmental contamination and potential health risks.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process, from initial waste generation to final removal from the facility.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
